

Technical Guide: Identification of Verapamil Impurities Containing Benzyl Groups

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Compound of Interest

Compound Name: *p*-O-Desmethyl *p*-O-Benzyl

Verapamil

CAS No.: 114829-62-8

Cat. No.: B563915

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Executive Summary

In the high-performance liquid chromatography (HPLC) and mass spectrometry (MS) profiling of Verapamil Hydrochloride, the identification of impurities containing benzyl groups presents a specific challenge. Unlike the standard 3,4-dimethoxyphenylethyl moiety inherent to the active pharmaceutical ingredient (API), "benzyl" impurities typically arise from homologous contamination of starting materials (e.g., benzyl chloride impurities in phenylethyl precursors) or specific oxidative degradation pathways yielding benzylic carbonyls.

This guide provides a definitive protocol for the structural elucidation of these impurities, distinguishing them from the parent molecule through diagnostic mass shifts (-14 Da), specific fragmentation patterns (tropylium ion formation), and characteristic NMR signatures.

Structural Context & Impurity Origins[2][3][4][5]

The Verapamil Scaffold vs. Benzyl Impurities

Verapamil is a phenylalkylamine calcium channel blocker. Its structure contains two 3,4-dimethoxyphenyl rings, but critically, these are attached via ethyl linkers (phenylethyl), not methyl linkers (benzyl).

- Verapamil Core: Contains Ar-CH₂-CH₂-N (Phenylethylamine motif).

- Benzyl Impurity: Contains Ar-CH₂-N (Benzylamine motif).

Synthetic Origin of Benzyl Impurities

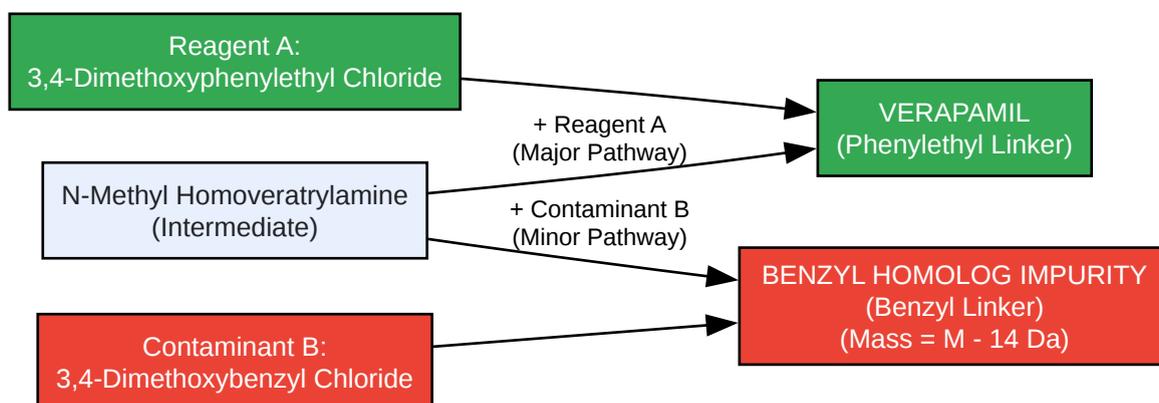
The most critical benzyl-containing impurity arises during the alkylation step of the synthesis. If the starting material 2-(3,4-dimethoxyphenyl)ethyl chloride is contaminated with 3,4-dimethoxybenzyl chloride (a lower homolog), the resulting side reaction yields the N-benzyl analog of Verapamil.

Key Impurity Targets:

- N-Benzyl Norverapamil Analog (Lower Homolog): Arises from the substitution of the phenylethyl group with a benzyl group.
- Impurity G (EP): 3,4-Dimethoxybenzaldehyde. A degradation product containing a benzylic carbonyl.
- N-Desmethyl-N-benzyl Verapamil: A synthetic artifact where the N-methyl group is replaced by a benzyl group (often from protecting group chemistry).

Synthetic Pathway & Contamination Points

The following diagram illustrates the competitive alkylation pathway leading to the formation of the Benzyl Homolog Impurity.



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Figure 1: Competitive alkylation pathway showing the origin of the Benzyl Homolog Impurity due to reagent contamination.

Analytical Strategy: LC-MS/MS Identification

Differentiation between the ethyl-linked parent and the methyl-linked (benzyl) impurity relies on detecting the methylene (-CH₂-) loss.

Mass Spectrometry Logic (ESI+)

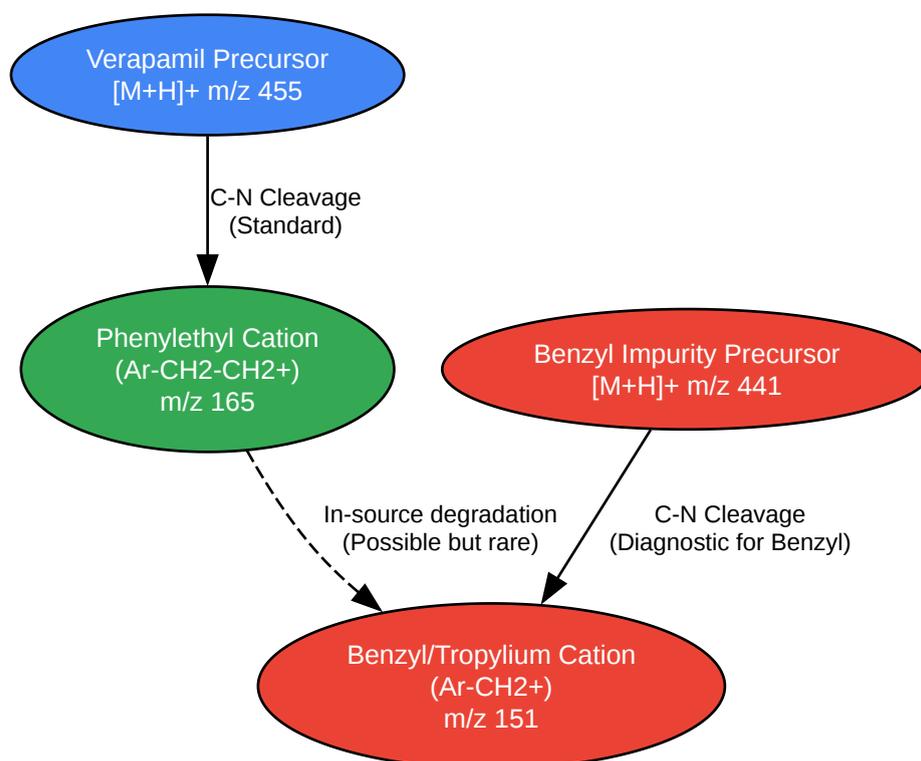
The primary identification marker is the mass difference of 14 Da (loss of CH₂) in both the precursor ion and specific fragment ions.

Compound	Molecular Formula	Precursor Ion [M+H] ⁺	Diagnostic Fragment (Ar-Linker)
Verapamil	C ₂₇ H ₃₈ N ₂ O ₄	455.29	165.09 (Dimethoxyphenylethyl cation)
Benzyl Homolog	C ₂₆ H ₃₆ N ₂ O ₄	441.27	151.07 (Dimethoxybenzyl cation)
Impurity G	C ₉ H ₁₀ O ₃	167.07	151.07 (Acylium/Benzyl cation)

Fragmentation Pathway Analysis

In MS/MS, Verapamil cleaves at the C-N bond.

- Verapamil yields a stable phenylethyl cation (m/z 165).
- Benzyl Impurities yield a stable benzyl cation (m/z 151), which often rearranges to a substituted tropylium ion.



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Figure 2: MS/MS fragmentation logic distinguishing the Phenylethyl fragment (m/z 165) from the Benzyl fragment (m/z 151).

Experimental Protocol: Isolation & Characterization High-Resolution LC-MS Method

This method is optimized to separate the critical pair (Verapamil and its Benzyl Homolog).

- Column: C18 Shielded Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 μm .
- Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 20% B to 80% B over 25 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 278 nm (max absorption of dimethoxybenzene) and ESI+ MS.

Protocol Steps:

- Sample Prep: Dissolve Verapamil HCl API at 1.0 mg/mL in Mobile Phase A:B (50:50).
- Screening: Inject 10 μ L. Look for peaks at RRT \sim 0.90-0.95 (Lower homologs typically elute slightly earlier due to lower lipophilicity).
- MS Trigger: Set MS to scan m/z 100-600. Extract ion chromatograms (XIC) for m/z 441.27 (Benzyl homolog).
- Confirmation: Trigger MS/MS on m/z 441.27. If the major fragment is m/z 151.07 (instead of 165.09), the benzyl structure is confirmed.

NMR Validation (The "Gold Standard")

Mass spectrometry suggests the mass loss, but NMR confirms the position of the loss (conversion of ethyl linker to methyl linker).

- Solvent: DMSO-d₆.
- Verapamil (Standard): The phenylethyl group shows two triplets (or multiplets) at \sim 2.6 - 2.8 ppm corresponding to -CH₂-CH₂-.
- Benzyl Impurity: The benzyl group (Ar-CH₂-N) will show a sharp singlet (or slightly split signal if chiral influence is strong) at \sim 3.5 - 4.0 ppm.
- Diagnostic Shift: The disappearance of the Ar-CH₂-CH₂-N multiplet pattern and appearance of a downfield Ar-CH₂-N singlet is the definitive proof of the benzyl impurity.

Summary of Key Benzyl-Related Impurities

Impurity Name	EP/USP Code	Structure Description	Origin
Benzyl Homolog	N/A (Non-Pharmacopoeial)	Phenylethyl group replaced by Benzyl group.	Contamination of phenylethyl chloride with benzyl chloride.
Impurity G	EP Impurity G / USP RC E	3,4-Dimethoxybenzaldehyde.	Oxidative degradation of the alkyl chain.
Impurity F	EP Impurity F	Secondary amine (loss of phenylethyl group).	Hydrolysis/Dealkylation precursor to benzyl analogs.
N-Benzyl Norverapamil	N/A	N-Methyl replaced by N-Benzyl.[1]	Use of N-benzyl protecting groups in synthesis.

References

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